![molecular formula C21H24N2O4 B268196 2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268196.png)
2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as IMPB and is a white crystalline powder with a molecular weight of 392.47 g/mol. In
Wirkmechanismus
The mechanism of action of IMPB involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, IMPB disrupts these cellular processes and ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
IMPB has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CK2, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IMPB in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, IMPB has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using IMPB is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on IMPB. One area of interest is the development of IMPB-based anticancer drugs, which could potentially be used in the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of IMPB and its effects on various signaling pathways. Finally, research is needed to develop more effective methods for administering IMPB in lab experiments.
Synthesemethoden
The synthesis of IMPB involves the reaction between 4-(4-morpholinylcarbonyl)benzoic acid and isopropoxyamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with benzoyl chloride to obtain the final product, 2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
IMPB has been studied for its potential applications in medical research, particularly in the field of cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, IMPB has been studied for its potential use as a diagnostic tool for cancer imaging.
Eigenschaften
Produktname |
2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15(2)27-19-6-4-3-5-18(19)20(24)22-17-9-7-16(8-10-17)21(25)23-11-13-26-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
RLIXVWOSWFIWQR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



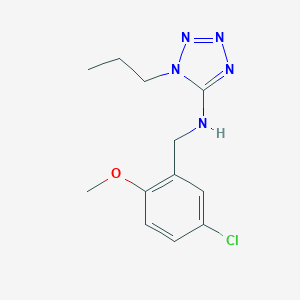
![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
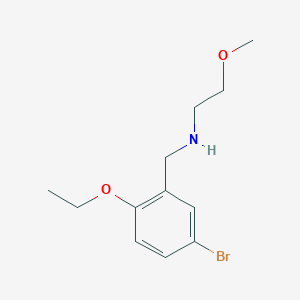
![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)
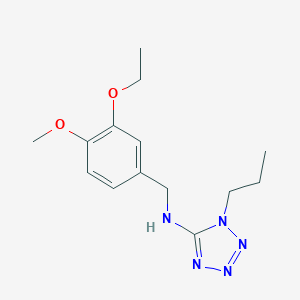
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
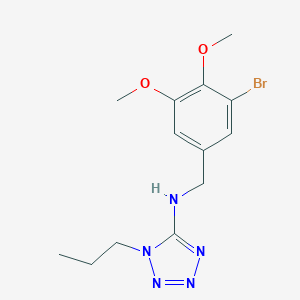
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)
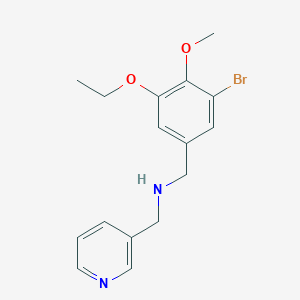
![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)